

Spectroscopic Data for 1-(5-Bromopyridin-2-yl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **1-(5-Bromopyridin-2-yl)piperazine**. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Introduction

1-(5-Bromopyridin-2-yl)piperazine is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Comprehensive, experimentally validated spectroscopic data for **1-(5-Bromopyridin-2-yl)piperazine** is not readily available in peer-reviewed literature or public spectral databases. Therefore, the following tables present predicted or expected data based on the chemical structure and data from closely related analogues.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	H-6 (pyridin-2-yl)
~7.6	dd	1H	H-4 (pyridin-2-yl)
~6.5	d	1H	H-3 (pyridin-2-yl)
~3.5	t	4H	-CH ₂ - (piperazine)
~3.0	t	4H	-CH ₂ - (piperazine)
Variable	s	1H	-NH- (piperazine)

Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are typically run in a deuterated solvent such as CDCl_3 or DMSO-d_6 . The NH proton is exchangeable and may appear as a broad singlet or not be observed, depending on the solvent and concentration.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~159	C-2 (pyridin-2-yl)
~148	C-6 (pyridin-2-yl)
~140	C-4 (pyridin-2-yl)
~109	C-3 (pyridin-2-yl)
~107	C-5 (pyridin-2-yl)
~46	-CH ₂ - (piperazine)
~45	-CH ₂ - (piperazine)

Note: Predicted chemical shifts are solvent-dependent.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 3500	N-H	Stretching
2800 - 3000	C-H (aliphatic)	Stretching
~1600, ~1450	C=C, C=N	Aromatic ring stretching
1100 - 1300	C-N	Stretching
500 - 700	C-Br	Stretching

Note: IR spectra of solid samples are often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₉ H ₁₂ BrN ₃
Molecular Weight	242.12 g/mol
Expected [M+H] ⁺	m/z 242.0293, 244.0272

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(5-Bromopyridin-2-yl)piperazine**.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry vial.

- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Acquisition:
 - The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **1-(5-Bromopyridin-2-yl)piperazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation and Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

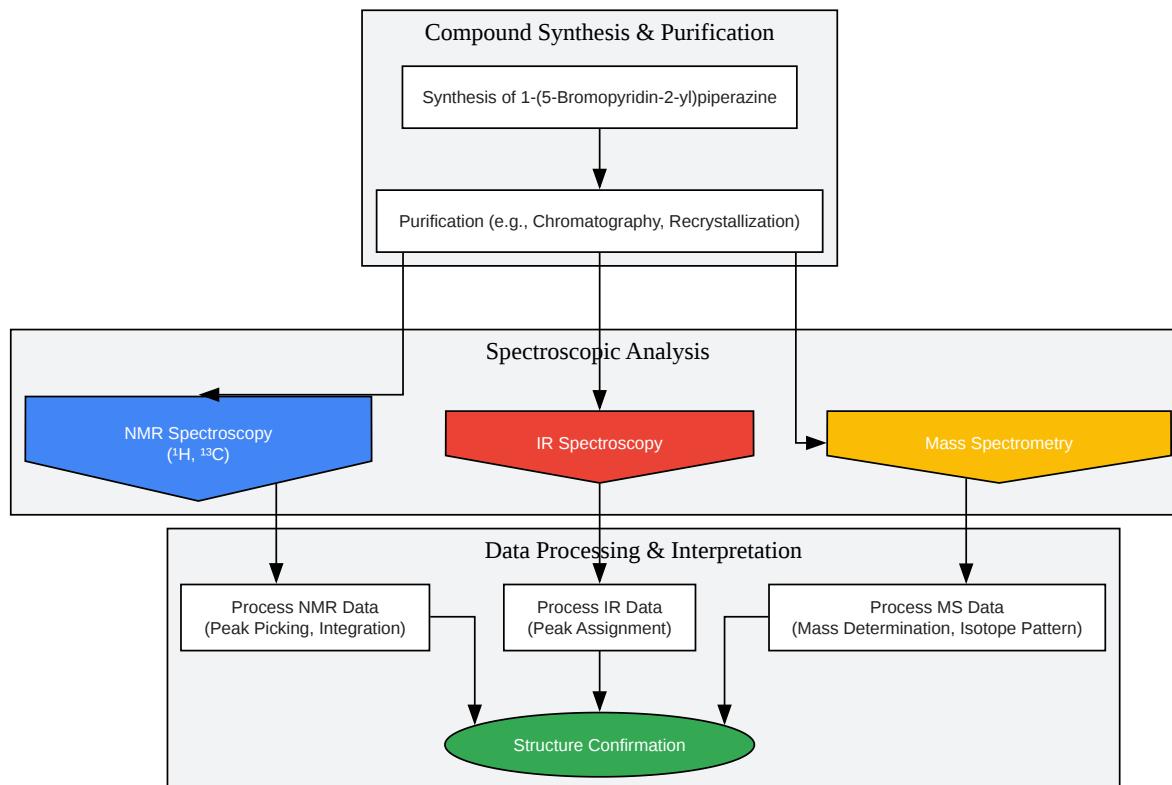
Mass Spectrometry (MS)

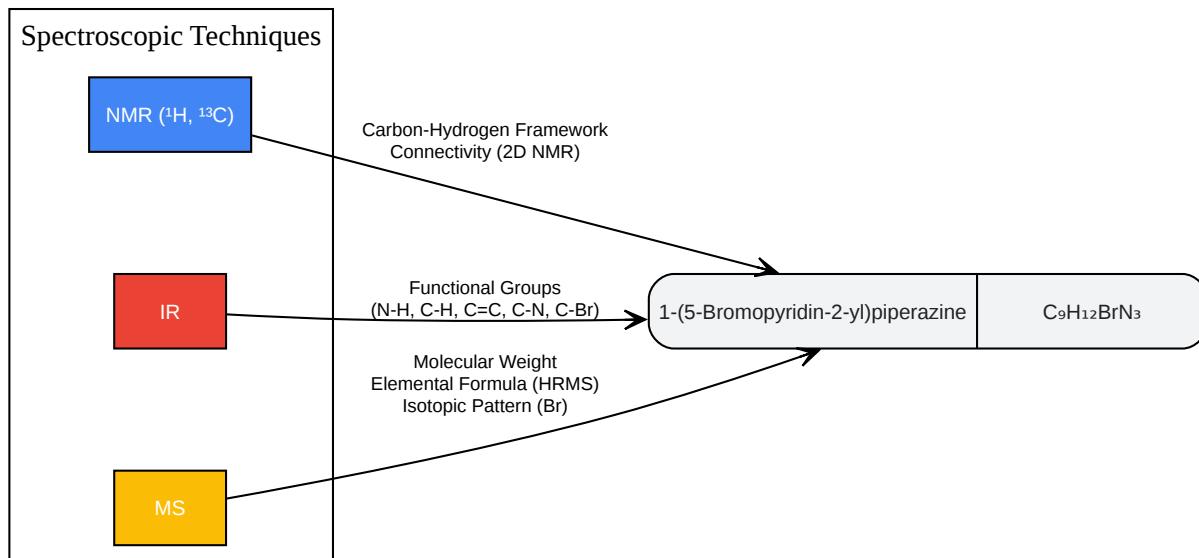
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Acquisition:
 - Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-(5-Bromopyridin-2-yl)piperazine**.



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